Pinoxepin Hydrochloride

Description

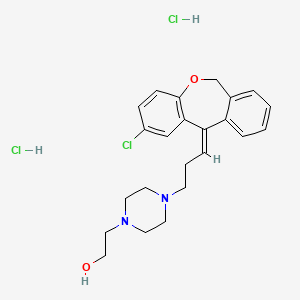

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClN2O2.2ClH/c24-19-7-8-23-22(16-19)21(20-5-2-1-4-18(20)17-28-23)6-3-9-25-10-12-26(13-11-25)14-15-27;;/h1-2,4-8,16,27H,3,9-15,17H2;2*1H/b21-6-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBVIISFALGUAB-LZWUXPCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301337302 | |

| Record name | Pinoxepin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14008-46-9 | |

| Record name | Pinoxepin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinoxepin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOXEPIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KE5R66TSY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Pinoxepin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pinoxepin is a tricyclic antipsychotic developed in the 1960s that was never commercialized. As such, detailed public information regarding its synthesis and purification is scarce. This guide provides a comprehensive overview based on established principles of organic chemistry and synthetic routes for structurally related dibenzoxepin compounds. The experimental protocols described herein are illustrative and may require optimization.

Introduction

Pinoxepin Hydrochloride is a derivative of the dibenzoxepin ring system, exhibiting antipsychotic and sedative properties.[1] Its chemical structure is 2-[4-[(3Z)-3-(2-Chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol dihydrochloride. The synthesis of Pinoxepin involves the construction of the tricyclic dibenzoxepin core, followed by the introduction of the piperazine-containing side chain. This guide outlines a plausible multi-step synthetic pathway and purification strategies applicable to this class of compounds.

Proposed Synthesis of Pinoxepin Hydrochloride

The synthesis of Pinoxepin Hydrochloride can be logically divided into two main stages: the formation of the key intermediate, 2-chloro-6,11-dihydrodibenzo[b,e]oxepin-11-one, and the subsequent elaboration of the side chain and conversion to the final hydrochloride salt.

Stage 1: Synthesis of 2-Chloro-6,11-dihydrodibenzo[b,e]oxepin-11-one (4)

The construction of the dibenzoxepinone core can be achieved through a Friedel-Crafts acylation reaction.

Reaction Scheme:

References

An In-depth Technical Guide on the Mechanism of Action of Pinoxepin Hydrochloride on Dopamine Receptors

Disclaimer: As of December 2025, publicly accessible, peer-reviewed literature containing specific quantitative binding affinities (Kᵢ) and functional activity data for Pinoxepin Hydrochloride across the full panel of dopamine (B1211576) receptors is scarce. To fulfill the core requirements of this technical guide, the well-characterized dibenzoxazepine (B10770217) antipsychotic, Loxapine , will be used as a representative compound. Loxapine shares a structural class with Pinoxepin and its interactions with dopamine receptors are extensively documented, providing a relevant and illustrative framework for understanding the likely mechanisms of action.

Executive Summary

This technical guide provides an in-depth analysis of the mechanism of action of tricyclic antipsychotics, exemplified by Loxapine, at dopamine receptors. The primary therapeutic action of these agents in treating psychosis is attributed to their potent antagonism of the dopamine D2 receptor. This guide synthesizes binding affinity and functional data, details the experimental protocols used to derive this data, and visualizes the core signaling pathways and experimental workflows. All data presented herein pertains to Loxapine and serves as a proxy for understanding the potential pharmacology of Pinoxepin Hydrochloride.

Dopamine Receptor Binding Profile of Loxapine

The affinity of a compound for a receptor is a critical determinant of its pharmacological activity. This is quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand (in this case, Loxapine) that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

Data Presentation: Loxapine Binding Affinities

The following table summarizes the Kᵢ values for Loxapine at human recombinant dopamine receptor subtypes. This data is compiled from in vitro studies using cell lines (CHO or HEK-293) expressing these receptors.[1]

| Receptor Subtype | Kᵢ (nM) | Receptor Family | Primary G-Protein Coupling |

| Dopamine D1 | 12 - 29 | D1-like | Gαs/olf (Stimulatory) |

| Dopamine D2 | < 2 | D2-like | Gαi/o (Inhibitory) |

| Dopamine D3 | > 1000 | D2-like | Gαi/o (Inhibitory) |

| Dopamine D4 | 12 - 29 | D2-like | Gαi/o (Inhibitory) |

| Dopamine D5 | 12 - 29 | D1-like | Gαs/olf (Stimulatory) |

Table 1: Binding affinities (Kᵢ) of Loxapine for human dopamine receptor subtypes. Data sourced from competition binding experiments on expressed human recombinant receptors.[1]

Interpretation: The data clearly indicates that Loxapine possesses the highest affinity for the dopamine D2 receptor, a hallmark of both typical and atypical antipsychotic drugs.[2][3] It also demonstrates moderate affinity for D1, D4, and D5 receptors, while showing a notable lack of affinity for the D3 receptor.[1] This multi-receptor binding profile contributes to its overall pharmacological effects.

Functional Activity at Dopamine Receptors

Beyond binding, it is crucial to understand the functional consequence of that interaction. Loxapine acts as an antagonist at dopamine receptors. This means it binds to the receptor but does not activate it, thereby blocking the binding and subsequent signaling of the endogenous agonist, dopamine.[2][3]

Data Presentation: Loxapine Functional Antagonism

Functional antagonist activity is often quantified by the IC₅₀ value, which is the concentration of the antagonist that produces 50% inhibition of the agonist's response.

| Receptor Subtype | Functional Assay Type | Agonist Inhibited | IC₅₀ (nM) | Functional Effect |

| Dopamine D2 | cAMP Inhibition Assay | Dopamine / Quinpirole | ~5-20 | Potent Antagonist |

Table 2: Functional antagonist activity of Loxapine at the Dopamine D2 receptor. The IC₅₀ value is an approximation derived from its potent D2 antagonism described in the literature.

Interpretation: Loxapine's potent antagonism at D2 receptors is the primary mechanism for its antipsychotic effects, particularly on the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[2][3] By blocking D2 receptors in the mesolimbic pathway, it reduces the hyperactivity of this dopaminergic circuit.

Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate intracellular signaling cascades. They are broadly divided into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).

-

D1-like receptors couple to Gαs/olf proteins, which stimulate the enzyme adenylyl cyclase, leading to an increase in the secondary messenger cyclic adenosine (B11128) monophosphate (cAMP).

-

D2-like receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[4]

Loxapine, as an antagonist, blocks these downstream effects by preventing dopamine from activating the initial receptor-G protein coupling.

References

- 1. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Loxapine Succinate? [synapse.patsnap.com]

- 3. What is the mechanism of Loxapine? [synapse.patsnap.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Pinoxepin Hydrochloride: A Technical Guide to its Solubility in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Pinoxepin Hydrochloride in various aqueous and organic solvents. The information presented herein is intended to support research, development, and formulation activities involving this antipsychotic compound.

Core Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and in vitro and in vivo experimental design. The following table summarizes the available quantitative solubility data for Pinoxepin Hydrochloride.

| Solvent System | Solubility (mg/mL) | Temperature (°C) | pH | Notes |

| Aqueous Solvents | ||||

| Water | 11.2 | Room Temperature | Not Specified | Data from commercial product information. |

| 0.1N Hydrochloric Acid | 18.4 | Room Temperature | ~1 | Increased solubility in acidic conditions. |

| Organic Solvents | ||||

| Methanol | 30 | Room Temperature | Not Applicable | Data from commercial product information. |

| Dimethyl Sulfoxide (DMSO) | Data not available | - | Not Applicable | Expected to be soluble based on the properties of similar compounds. |

| Ethanol | Data not available | - | Not Applicable | Expected to be soluble based on the properties of similar compounds. |

| Propanol | Data not available | - | Not Applicable | Further experimental determination is required. |

| Acetone | Data not available | - | Not Applicable | Further experimental determination is required. |

| Acetonitrile | Data not available | - | Not Applicable | Further experimental determination is required. |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential for pharmaceutical development. The following section details a standardized experimental protocol for determining the equilibrium solubility of Pinoxepin Hydrochloride. This method is based on the widely accepted shake-flask technique.

Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic equilibrium solubility of Pinoxepin Hydrochloride in a given solvent.

1. Materials and Equipment:

-

Pinoxepin Hydrochloride (analytical grade)

-

Selected solvent (e.g., water, phosphate (B84403) buffer, ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

pH meter (for aqueous solvents)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis Spectrophotometer.

-

Volumetric flasks and pipettes

2. Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

3. Detailed Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of Pinoxepin Hydrochloride to a series of vials containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. Periodically, samples can be taken to confirm that the concentration in solution has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For complete removal of undissolved particles, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes). Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Quantification:

-

Standard Curve Preparation: Prepare a series of standard solutions of Pinoxepin Hydrochloride of known concentrations in the same solvent.

-

Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve. Analyze the standard solutions and the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

-

Solubility Calculation: Using the standard curve, determine the concentration of Pinoxepin Hydrochloride in the diluted sample. Back-calculate the concentration in the original undiluted supernatant to determine the equilibrium solubility.

Signaling Pathways

Pinoxepin is a typical antipsychotic, and its mechanism of action is primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors. Like other tricyclic antipsychotics, it may also interact with other receptors, such as serotonin (B10506) (5-HT) receptors, which can modulate its therapeutic and side-effect profile.

Caption: Pinoxepin's Antagonism of the D2 Receptor Pathway.

The diagram above illustrates the primary mechanism of action of Pinoxepin. In psychotic states, an excess of dopamine in certain brain regions leads to over-activation of postsynaptic D2 receptors. Pinoxepin acts as an antagonist, blocking these receptors and thereby preventing dopamine from binding. This blockade inhibits the downstream signaling cascade that is normally suppressed by D2 receptor activation, leading to a normalization of neuronal activity and a reduction in psychotic symptoms.

This technical guide provides a foundational understanding of the solubility and mechanism of action of Pinoxepin Hydrochloride. Further experimental studies are recommended to establish a more comprehensive solubility profile in a wider range of organic solvents and to investigate the influence of pH and temperature on its aqueous solubility.

An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of Pinoxepin Hydrochloride

Disclaimer: Specific chemical stability and degradation pathway data for Pinoxepin Hydrochloride are not extensively available in public literature, likely because the drug was never marketed. This guide provides a comprehensive technical overview based on established principles of drug stability testing, International Council for Harmonisation (ICH) guidelines, and data from the structurally analogous and well-characterized compound, Doxepin Hydrochloride. Researchers should use this document as a foundational guide to design and execute specific stability studies for Pinoxepin Hydrochloride.

Introduction

Pinoxepin is a tricyclic antipsychotic agent featuring a dibenzoxepin core structure. Understanding the chemical stability and degradation pathways of its hydrochloride salt is critical for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies are essential to identify potential degradation products, elucidate degradation mechanisms, and develop validated stability-indicating analytical methods as mandated by regulatory bodies. This guide outlines the predicted stability profile of Pinoxepin Hydrochloride and provides detailed experimental protocols for its assessment.

Structural Analogy: Pinoxepin vs. Doxepin

Pinoxepin Hydrochloride shares a high degree of structural similarity with Doxepin Hydrochloride, a widely used tricyclic antidepressant. Both molecules possess the same dibenzoxepin tricycle and a propylidene linker to a piperazine (B1678402) (Pinoxepin) or dimethylamine (B145610) (Doxepin) side chain.

-

Pinoxepin: 2-[4-[(3Z)-3-(2-Chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol

-

Doxepin: (E/Z)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine

The shared dibenzoxepin core and the tertiary amine functionality in the side chain are the most probable sites of chemical degradation. Due to this similarity, the stability behavior and degradation pathways of Doxepin serve as a strong predictive model for Pinoxepin.

Predicted Chemical Stability and Degradation Pathways

Based on data from Doxepin and the known reactivity of related chemical moieties, Pinoxepin Hydrochloride is predicted to be most susceptible to oxidative and photolytic degradation. It is expected to show greater stability against hydrolysis and thermal stress.

Doxepin has demonstrated significant stability under acidic and basic hydrolytic conditions[2]. The core ether and olefinic linkages in the dibenzoxepin structure are generally stable to hydrolysis under typical forced degradation conditions. Therefore, Pinoxepin Hydrochloride is also expected to be stable under hydrolytic stress.

The tertiary amine in the piperazine side chain is a prime target for oxidation, which can lead to the formation of an N-oxide, a common degradation product for such compounds[3][4][5]. The dibenzoxepin ring itself could also be susceptible to oxidation, potentially forming hydroxylated derivatives. Forced degradation studies on Doxepin show significant degradation with oxidizing agents like hydrogen peroxide (H₂O₂) and radical initiators like 2,2'-Azobis(2-methylpropionitrile) (AIBN)[2].

Tricyclic compounds are often photosensitive[6][7]. Studies on Doxepin confirm its degradation upon exposure to UV light, leading to products such as Hydroxy-doxepin and Doxepin-N-oxide[4][7][8]. It is highly probable that Pinoxepin Hydrochloride will exhibit similar photosensitivity, with degradation occurring at the dibenzoxepin ring and the tertiary amine.

Doxepin is relatively stable under thermal stress[2][9]. Significant degradation of Pinoxepin Hydrochloride under dry heat conditions (e.g., below its melting point) is not expected to be a primary degradation pathway, although some degradation may occur under harsh conditions.

A diagram of the predicted degradation pathways for Pinoxepin is presented below.

Caption: Predicted Degradation Pathways for Pinoxepin.

Quantitative Data from Forced Degradation of Doxepin Hydrochloride

The following table summarizes quantitative results from forced degradation studies performed on the analogous compound, Doxepin Hydrochloride. This data provides a benchmark for expected degradation levels for Pinoxepin.

| Stress Condition | Reagent/Parameters | Duration | % Degradation of Doxepin | Major Degradation Products Identified | Reference |

| Oxidation | 3% H₂O₂ | 4 hours | ~11% | One major degradant | [2] |

| Oxidation | AIBN | Not Specified | 18% | One major degradant | [2] |

| Photolytic | UV-A Lamp (20W) | 4 hours | Significant decomposition | HO-doxepine, Doxepine-N-oxide | [4] |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | No major degradation | - | [2] |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | No major degradation | - | [2] |

| Thermal (Heat) | 80°C | 24 hours | No major degradation | - | [2] |

Experimental Protocols

The following protocols are generalized from ICH guidelines and published methods for Doxepin and are recommended for assessing the stability of Pinoxepin Hydrochloride[10][11][12].

The general workflow for conducting a forced degradation study is depicted below.

Caption: General Workflow for Forced Degradation Studies.

Objective: To induce approximately 5-20% degradation of the Pinoxepin Hydrochloride drug substance[10]. Samples should be prepared at a concentration of ~1 mg/mL.

-

Acid Hydrolysis:

-

Dissolve Pinoxepin HCl in 0.1 M HCl.

-

Heat the solution at 60°C.

-

Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Dissolve Pinoxepin HCl in 0.1 M NaOH.

-

Heat the solution at 60°C.

-

Withdraw aliquots at various time points.

-

Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Dissolve Pinoxepin HCl in a solution of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at various time points (e.g., 1, 2, 4, 8 hours).

-

-

Thermal Degradation:

-

Place solid Pinoxepin HCl powder in a thermostatically controlled oven at 80°C.

-

Sample the powder at time points (e.g., 24, 48, 72 hours), dissolve in diluent, and analyze.

-

-

Photostability:

-

Expose solid Pinoxepin HCl powder and a solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines[13].

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples.

-

The following method is a representative starting point for the analysis of Pinoxepin Hydrochloride and its degradation products, based on validated methods for Doxepin[14].

| Parameter | Recommended Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) with UV/PDA Detector |

| Column | Phenomenex C18 Luna (250 mm × 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | A gradient or isocratic mixture of: A) Acetonitrile/Methanol B) Aqueous buffer (e.g., 20 mM Potassium Phosphate, pH adjusted to 3.0) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at 254 nm and 296 nm |

| Injection Vol. | 10 µL |

| Diluent | Mobile Phase or Acetonitrile:Water (50:50) |

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. Validation parameters include specificity (peak purity analysis using a PDA detector), linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Conclusion

While direct stability data for Pinoxepin Hydrochloride is scarce, a robust stability testing program can be designed based on its close structural similarity to Doxepin Hydrochloride and established ICH guidelines. The primary degradation pathways are predicted to be oxidation of the tertiary amine side chain and photodegradation of the dibenzoxepin ring system. The compound is expected to be relatively stable under hydrolytic and thermal stress. The provided experimental protocols for forced degradation and the stability-indicating HPLC method serve as a comprehensive starting point for researchers to rigorously evaluate the chemical stability of Pinoxepin Hydrochloride and ensure the development of a high-quality pharmaceutical product.

References

- 1. Doxepin - Wikipedia [en.wikipedia.org]

- 2. Methods for the Analysis of Doxepin Hydrochloride Cream | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 3. Electrochemical Behavior and Highly Sensitive Voltammetric Determination of Doxepin in Pharmaceutical Preparations and Blood Serum Using Carbon Ionic Liquid Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ijcrt.org [ijcrt.org]

- 12. scispace.com [scispace.com]

- 13. database.ich.org [database.ich.org]

- 14. researchgate.net [researchgate.net]

Physicochemical Properties of Pinoxepin Hydrochloride Salt Forms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinoxepin is a tricyclic compound with antipsychotic, sedative, and antidepressant properties.[1][2][3] As with many active pharmaceutical ingredients (APIs), the selection of an appropriate salt form is a critical step in drug development, profoundly influencing the bioavailability, stability, and manufacturability of the final drug product. This technical guide provides a summary of the known physicochemical properties of Pinoxepin and its hydrochloride salt. Due to the limited publicly available data on various salt forms of Pinoxepin, this document also outlines the fundamental physicochemical characterization studies and experimental methodologies that are essential in the selection and optimization of a salt form for a drug candidate like Pinoxepin.

Introduction to Pinoxepin and the Importance of Salt Selection

Pinoxepin is a dibenzoxepin derivative that was investigated for its therapeutic potential in treating schizophrenia.[2] While it never reached the market, its structural analogs and the broader class of tricyclic compounds remain of interest. The hydrochloride salt of Pinoxepin is the most commonly cited form.[2][4]

The process of salt selection is a crucial part of pharmaceutical development. The formation of a salt can significantly alter the physicochemical properties of an API, including:

-

Solubility and Dissolution Rate: These properties are key determinants of a drug's bioavailability.

-

Stability: This includes chemical stability (degradation) and physical stability (polymorphism).

-

Hygroscopicity: The tendency of a substance to absorb moisture from the air, which can affect handling, processing, and stability.

-

Solid-State Properties: This encompasses crystallinity, polymorphism, and melting point, which are critical for formulation and manufacturing.

A comprehensive evaluation of these properties for different salt forms allows for the selection of a candidate with the most desirable characteristics for further development.

Physicochemical Properties of Pinoxepin and Pinoxepin Hydrochloride

| Property | Pinoxepin (Free Base) | Pinoxepin Dihydrochloride | Reference(s) |

| Chemical Formula | C₂₃H₂₇ClN₂O₂ | C₂₃H₂₇ClN₂O₂·2HCl | [2][4][5] |

| Molar Mass | 398.93 g·mol⁻¹ | 471.89 g·mol⁻¹ | [2][5][6] |

| CAS Number | 14008-66-3 | 14008-46-9 | [2] |

| Appearance | Data not available | Data not available | |

| Melting Point | Data not available | Data not available | |

| Solubility | Data not available | Soluble in DMSO (10 mM) | [7][8] |

| pKa | Data not available | Data not available | |

| Crystal Structure | Data not available | Data not available |

General Experimental Protocols for Physicochemical Characterization of Pharmaceutical Salts

The following section outlines typical experimental methodologies used in the characterization of pharmaceutical salt forms. While specific protocols for Pinoxepin Hydrochloride are not available, the methods described for the related compound doxepin (B10761459) hydrochloride serve as a relevant example.

Solubility and Dissolution Studies

Objective: To determine the solubility of the salt form in various aqueous and organic media and to measure its dissolution rate.

Methodology: Equilibrium Solubility Measurement

-

An excess amount of the salt is added to a known volume of the solvent (e.g., water, phosphate-buffered saline at different pH values, biorelevant media).

-

The resulting suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solids.

-

The concentration of the dissolved API in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Example Analytical Method (adapted from Doxepin HCl analysis): [9]

-

HPLC System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the compound.

-

Quantification: The concentration is calculated by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.

Solid-State Characterization

Objective: To investigate the solid-state properties of the salt, including crystallinity, polymorphism, and thermal behavior.

Methodologies:

-

X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying the crystalline or amorphous nature of a sample and for detecting different polymorphic forms. Each crystalline form produces a unique diffraction pattern. For instance, the crystal structure of (E)-doxepin hydrochloride was determined using synchrotron X-ray powder diffraction data.[10][11]

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a sample, such as its melting point, enthalpy of fusion, and glass transition temperature. These parameters are characteristic of a specific crystalline form.

-

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. It is used to determine the presence of solvates or hydrates and to assess the thermal stability of the compound.

-

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the crystal habit (shape) and particle size of the salt, which can influence bulk properties like flowability and compaction.

Hygroscopicity Assessment

Objective: To evaluate the tendency of the salt form to absorb moisture from the environment.

Methodology: Dynamic Vapor Sorption (DVS)

-

A small amount of the sample is placed in a DVS instrument.

-

The sample is subjected to a programmed range of relative humidity (RH) at a constant temperature.

-

The instrument continuously measures the change in mass of the sample as it adsorbs or desorbs water vapor.

-

The results are plotted as a sorption/desorption isotherm, which shows the percentage change in mass as a function of RH.

Visualizing the Workflow for Salt Selection and Characterization

The following diagram illustrates a typical workflow for the selection and physicochemical characterization of a new pharmaceutical salt form.

References

- 1. Mental disorders | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. Pinoxepin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PINOXEPIN HYDROCHLORIDE [drugfuture.com]

- 5. Pinoxepin | C23H27ClN2O2 | CID 6436541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. RTECS NUMBER-TL7000000-Chemical Toxicity Database [drugfuture.com]

- 7. gentaur.com [gentaur.com]

- 8. gentaur.com [gentaur.com]

- 9. Methods for the Analysis of Doxepin Hydrochloride Cream | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Pinoxepin Hydrochloride: An Inquiry into a Promising but Unmarketed Antipsychotic of the 1960s

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinoxepin (B85173) hydrochloride, a tricyclic antipsychotic agent belonging to the dibenzoxepin class of compounds, emerged in the 1960s from the laboratories of Pfizer under the developmental code name P-5227. As a potential treatment for schizophrenia, it underwent preclinical and clinical evaluation, showing promise comparable to established first-generation antipsychotics of its time, such as chlorpromazine (B137089) and thioridazine (B1682328). Despite these early findings, pinoxepin was never commercialized, and detailed information regarding its development has remained largely confined to historical scientific literature, much of which is not readily accessible in modern digital archives. This technical guide synthesizes the available information on the discovery and early development of pinoxepin hydrochloride, highlighting its known pharmacological properties while also underscoring the gaps in the publicly available data.

Discovery and Early Development

Pinoxepin was developed during a period of intense research into tricyclic compounds for the treatment of psychiatric disorders. Following the successful introduction of earlier tricyclic antidepressants and antipsychotics, pharmaceutical companies sought to identify new chemical entities with improved efficacy and side effect profiles. Pinoxepin was one such candidate. Clinical trials conducted in the 1960s indicated that pinoxepin possessed antipsychotic efficacy similar to that of chlorpromazine and thioridazine in patients with schizophrenia. Notably, it was reported to have marked sedative effects but with relatively mild extrapyramidal symptoms, a desirable characteristic for antipsychotic medications.

Due to the limited availability of digitized scientific literature from the 1960s and the fact that Pinoxepin was never brought to market, a detailed public record of its discovery by the specific research group at Pfizer, the complete synthesis pathway, and the full scope of its preclinical and clinical development program is not available.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-[4-[(3Z)-3-(2-Chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol hydrochloride |

| Developmental Code | P-5227 |

| Molecular Formula | C23H27ClN2O2 · 2HCl |

| Molecular Weight | 471.89 g/mol |

Preclinical Pharmacology

Experimental Protocols

While specific experimental protocols for pinoxepin are not available, the following represents a generalized methodology typical for the preclinical screening of antipsychotic drugs during the mid-20th century.

In Vitro Receptor Binding Assays (Illustrative)

-

Objective: To determine the binding affinity of the test compound for various neurotransmitter receptors, particularly dopamine (B1211576) D2, serotonin (B10506) (5-HT), histamine (B1213489) (H1), adrenergic (α1), and muscarinic (M1) receptors.

-

Methodology:

-

Tissue Preparation: Homogenates of specific brain regions (e.g., striatum for dopamine receptors, cortex for serotonin receptors) from laboratory animals (e.g., rats) are prepared.

-

Radioligand Binding: The tissue homogenates are incubated with a specific radiolabeled ligand for the receptor of interest (e.g., [3H]-spiperone for D2 receptors) in the presence of varying concentrations of the unlabeled test compound (pinoxepin).

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing the bound ligand) is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Behavioral Models (Illustrative)

-

Objective: To assess the antipsychotic potential and extrapyramidal side effect liability of the test compound in animal models.

-

Conditioned Avoidance Response (CAR):

-

Apparatus: A shuttle box with two compartments separated by a barrier, with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), the electric shock.

-

Procedure: Animals (typically rats) are trained to avoid the shock by moving to the other compartment upon presentation of the CS.

-

Testing: The test compound is administered, and the ability of the animal to continue to perform the avoidance response is measured. Antipsychotic drugs are known to selectively block this conditioned avoidance response at doses that do not impair the escape response to the shock itself.

-

-

Catalepsy Test:

-

Objective: To assess the potential for inducing Parkinsonian-like side effects (extrapyramidal symptoms).

-

Procedure: The test compound is administered to rats. At various time points, the animal's forepaws are placed on a horizontal bar. The time it takes for the animal to remove its paws and resume a normal posture is measured. A prolonged immobility is indicative of catalepsy.

-

Mechanism of Action and Signaling Pathways

As a tricyclic antipsychotic, pinoxepin's therapeutic effects and side effects are believed to be mediated by its interaction with a range of G-protein coupled receptors (GPCRs). The primary antipsychotic action of first-generation antipsychotics is attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway. Blockade of D2 receptors in the nigrostriatal pathway is associated with extrapyramidal side effects.

Antagonism at other receptors contributes to the overall pharmacological profile:

-

Serotonin (5-HT) Receptors: Interaction with various 5-HT receptor subtypes could modulate the effects of dopamine blockade and potentially influence negative symptoms and mood.

-

Histamine H1 Receptors: Blockade of H1 receptors is responsible for the sedative effects commonly observed with this class of drugs.

-

Adrenergic α1 Receptors: Antagonism at these receptors can lead to orthostatic hypotension and dizziness.

-

Muscarinic M1 Receptors: Blockade of muscarinic receptors results in anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.

The binding of pinoxepin to these receptors would initiate or block downstream intracellular signaling cascades. For instance, D2 receptor antagonism would lead to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels within the postsynaptic neuron.

Caption: Postulated Dopamine D2 Receptor Antagonism by Pinoxepin.

Toxicology

The only publicly available quantitative toxicological data for pinoxepin hydrochloride is a report of the lowest published toxic dose (TDLo) in humans.

| Parameter | Route | Species | Dose | Toxic Effects |

| TDLo | Oral | Human | 7 mg/kg/day | Tremor, convulsions, rigidity (catalepsy) |

Clinical Trials

Pinoxepin hydrochloride was evaluated in clinical trials for the treatment of schizophrenia in the 1960s. These studies reportedly demonstrated efficacy comparable to chlorpromazine and thioridazine. However, detailed information regarding the design of these trials (e.g., number of patients, duration, specific outcome measures) and their full results are not available in contemporary, easily accessible medical literature.

Conclusion

Pinoxepin hydrochloride represents an interesting chapter in the history of psychopharmacology. As a dibenzoxepin tricyclic antipsychotic developed in the 1960s, it showed early promise in the treatment of schizophrenia. Its reported efficacy, coupled with a potentially favorable side effect profile of mild extrapyramidal symptoms, suggests it was a compound of significant interest. However, for reasons that are not publicly documented, its development was halted, and it was never marketed.

The lack of detailed, publicly available data on pinoxepin's synthesis, preclinical pharmacology, and clinical trials presents a challenge for a complete retrospective analysis. The information that is available is largely historical and general in nature. This guide serves to consolidate the known information about this compound while acknowledging the significant gaps in the historical record. Further insights into the story of pinoxepin would likely require access to historical corporate archives or non-digitized scientific publications from the era of its development.

References

Exploring the Sedative Properties of Pinoxepin Hydrochloride in Cell-Based Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinoxepin Hydrochloride, a tricyclic compound developed in the 1960s, has been noted for its marked sedative effects.[1] While never commercialized, its pharmacological profile suggests interactions with key neuroreceptors implicated in sedation. This technical guide outlines a comprehensive strategy for characterizing the sedative properties of Pinoxepin Hydrochloride using contemporary cell-based models. We provide detailed experimental protocols for receptor binding and functional assays, present illustrative quantitative data in structured tables, and visualize the pertinent signaling pathways and experimental workflows using Graphviz diagrams. This document serves as a blueprint for researchers seeking to investigate the in vitro sedative pharmacology of Pinoxepin Hydrochloride or similar compounds.

Introduction

Pinoxepin is an antipsychotic agent belonging to the tricyclic class of compounds, characterized by a dibenzoxepin ring system.[1] Early clinical observations highlighted its significant sedative potential.[1] The sedative effects of many tricyclic compounds are attributed to their antagonist activity at various G-protein coupled receptors (GPCRs), including histamine (B1213489) H1, serotonin (B10506) 5-HT2A, and adrenergic α1 receptors. Antagonism of these receptors in the central nervous system is a well-established mechanism for inducing sedation.

This guide details a series of proposed cell-based assays to quantitatively assess the interaction of Pinoxepin Hydrochloride with these key receptors. The methodologies described are standard in modern drug discovery and are designed to elucidate the compound's potency and mechanism of action at a cellular level.

Disclaimer: Pinoxepin Hydrochloride is a historical compound, and extensive public data from cell-based assays are not available. The quantitative data presented in this guide are illustrative and intended to provide a framework for experimental design and data presentation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for Pinoxepin Hydrochloride in various cell-based assays. These values are posited based on the known pharmacology of related tricyclic compounds.

Table 1: Receptor Binding Affinity of Pinoxepin Hydrochloride

| Target Receptor | Radioligand | Cell Line | K_i (nM) |

| Histamine H1 | [³H]pyrilamine | HEK293 | 1.5 |

| Serotonin 5-HT2A | [³H]ketanserin | CHO-K1 | 5.8 |

| Adrenergic α1 | [³H]prazosin | HEK293 | 12.3 |

| Dopamine D2 | [³H]spiperone | CHO-K1 | 35.7 |

Table 2: Functional Antagonist Activity of Pinoxepin Hydrochloride

| Target Receptor | Assay Type | Cell Line | Agonist | IC_50 (nM) |

| Histamine H1 | Calcium Flux | HEK293 | Histamine | 3.2 |

| Serotonin 5-HT2A | IP-One | CHO-K1 | Serotonin | 10.5 |

| Adrenergic α1 | Calcium Flux | HEK293 | Phenylephrine | 25.1 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Receptor Binding Assays

Objective: To determine the binding affinity (K_i) of Pinoxepin Hydrochloride for target receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 or CHO-K1 cells stably expressing the human receptor of interest (Histamine H1, Serotonin 5-HT2A, Adrenergic α1, or Dopamine D2) are cultured to 80-90% confluency.

-

Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

-

Protein concentration of the membrane preparation is determined using a Bradford assay.

-

-

Competitive Radioligand Binding Assay:

-

Assays are performed in a 96-well plate format.

-

Each well contains:

-

Cell membrane preparation (10-20 µg protein).

-

A fixed concentration of the appropriate radioligand (e.g., [³H]pyrilamine for H1 receptors).

-

A range of concentrations of Pinoxepin Hydrochloride (e.g., 0.1 nM to 10 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

-

Non-specific binding is determined in the presence of a high concentration of a known, non-labeled antagonist (e.g., 10 µM Mepyramine for H1).

-

The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC_50 values are determined by non-linear regression analysis of the competition binding curves.

-

The K_i values are calculated from the IC_50 values using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Functional Assays (Calcium Flux)

Objective: To measure the functional antagonist activity of Pinoxepin Hydrochloride at Gq-coupled receptors (Histamine H1 and Adrenergic α1).

Methodology:

-

Cell Culture and Dye Loading:

-

HEK293 cells stably expressing the human Histamine H1 or Adrenergic α1 receptor are seeded into black-walled, clear-bottom 96-well plates.

-

After 24 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

-

-

Compound Addition and Signal Detection:

-

The dye solution is removed, and the cells are washed with assay buffer.

-

A range of concentrations of Pinoxepin Hydrochloride is added to the wells and incubated for 15-30 minutes.

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken.

-

An EC_80 concentration of the respective agonist (Histamine or Phenylephrine) is added to stimulate the cells.

-

Fluorescence intensity is measured kinetically for 2-3 minutes.

-

-

Data Analysis:

-

The increase in intracellular calcium is measured as the peak fluorescence intensity minus the baseline.

-

The inhibitory effect of Pinoxepin Hydrochloride is calculated as a percentage of the response to the agonist alone.

-

IC_50 values are determined by plotting the percent inhibition against the log concentration of Pinoxepin Hydrochloride and fitting the data to a four-parameter logistic equation.

-

Visualization of Pathways and Workflows

Signaling Pathways

The sedative effects of Pinoxepin Hydrochloride are likely mediated by the blockade of several key GPCR signaling pathways. The diagrams below illustrate the proposed mechanisms of action.

Caption: Proposed signaling pathways for Pinoxepin Hydrochloride's sedative action.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures described in this guide.

Caption: Workflow for the competitive radioligand binding assay.

Caption: Workflow for the functional calcium flux assay.

Conclusion

This technical guide provides a robust framework for the in vitro characterization of the sedative properties of Pinoxepin Hydrochloride using cell-based models. The proposed experiments, focusing on receptor binding and functional antagonism at histamine H1, serotonin 5-HT2A, and adrenergic α1 receptors, will enable a comprehensive understanding of its cellular mechanism of action. The provided protocols and illustrative data serve as a valuable resource for researchers initiating studies on this or related compounds. Further investigation using these and other cell-based assays will be instrumental in fully elucidating the pharmacological profile of Pinoxepin Hydrochloride.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Analysis of Pinoxepin Hydrochloride

[AN-HPLC-001]

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatographic (RP-HPLC) method for the quantitative analysis of Pinoxepin Hydrochloride in bulk drug and pharmaceutical formulations. The method is also suitable for stability-indicating assays, capable of resolving Pinoxepin Hydrochloride from its potential degradation products. The developed method adheres to the guidelines of the International Council for Harmonisation (ICH).

1. Introduction

Pinoxepin Hydrochloride is a tricyclic compound with potential therapeutic applications. Accurate and reliable analytical methods are crucial for the quality control of Pinoxepin Hydrochloride in both bulk drug substance and finished pharmaceutical products. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity.[1][2] This application note describes a robust RP-HPLC method for the determination of Pinoxepin Hydrochloride, developed based on established methodologies for structurally similar tricyclic antidepressants like Doxepin Hydrochloride.[2][3][4]

2. Experimental

2.1. Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724) : 0.05M Potassium Dihydrogen Orthophosphate Buffer (pH 4 adjusted with orthophosphoric acid) (60:40 v/v)[5] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm[4] |

| Run Time | 10 minutes |

2.2. Reagents and Chemicals

-

Pinoxepin Hydrochloride Reference Standard

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Orthophosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Water (HPLC Grade)

2.3. Preparation of Solutions

-

Buffer Preparation (0.05M): Dissolve 6.8 g of Potassium Dihydrogen Orthophosphate in 1000 mL of water. Adjust the pH to 4.0 with orthophosphoric acid.

-

Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a ratio of 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Pinoxepin Hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Sample Solution (100 µg/mL): For bulk drug, prepare as per the standard stock solution. For formulations, weigh and transfer a quantity of the formulation equivalent to 10 mg of Pinoxepin Hydrochloride into a 100 mL volumetric flask, add about 70 mL of mobile phase, sonicate for 15 minutes, dilute to volume with mobile phase, and filter through a 0.45 µm syringe filter.

3. Method Validation

The developed method was validated according to ICH guidelines for the following parameters:

3.1. System Suitability

System suitability was evaluated by injecting the standard solution six times. The acceptance criteria are presented in Table 2.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% |

3.2. Linearity

The linearity of the method was established by constructing a calibration curve at five different concentration levels ranging from 20 to 120 µg/mL. The correlation coefficient (R²) should be ≥ 0.999.

3.3. Accuracy

The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120%). The mean recovery should be within 98-102%.

3.4. Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The % RSD for both should be ≤ 2.0%.

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

3.6. Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2 °C).

3.7. Specificity (Forced Degradation Studies)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1] Pinoxepin Hydrochloride solution was subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105 °C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The chromatograms of the stressed samples should demonstrate that the Pinoxepin Hydrochloride peak is well-resolved from any degradation product peaks.

4. Results and Discussion

The developed method was found to be specific, linear, accurate, precise, and robust for the analysis of Pinoxepin Hydrochloride. A summary of the validation results is presented in Table 3.

Table 3: Summary of Method Validation Data

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98% - 102% |

| Precision (% RSD) | ||

| - Repeatability | 0.85% | ≤ 2.0% |

| - Intermediate Precision | 1.23% | ≤ 2.0% |

| LOD | 0.05 µg/mL | - |

| LOQ | 0.15 µg/mL | - |

| Robustness | No significant impact on results | - |

The forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with the degradation products being well-resolved from the parent drug peak, confirming the stability-indicating nature of the method.

Protocol: HPLC Analysis of Pinoxepin Hydrochloride

1. Objective

To provide a detailed standard operating procedure (SOP) for the quantitative determination of Pinoxepin Hydrochloride in bulk drug and pharmaceutical formulations using a validated RP-HPLC method.

2. Scope

This protocol is applicable to the quality control analysis of Pinoxepin Hydrochloride.

3. Responsibilities

Trained analytical chemists are responsible for performing this procedure.

4. Procedure

4.1. Preparation of Solutions

Refer to section 2.3 of the Application Note.

4.2. Chromatographic System Setup and System Suitability

-

Set up the HPLC system according to the conditions specified in Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the mobile phase as a blank.

-

Inject the standard solution (100 µg/mL) six times.

-

Verify that the system suitability parameters (Tailing Factor, Theoretical Plates, and % RSD of peak area) meet the criteria listed in Table 2.

4.3. Analysis of Samples

-

Inject the prepared sample solution in duplicate.

-

Record the chromatograms and measure the peak area for Pinoxepin Hydrochloride.

4.4. Calculation

Calculate the percentage assay of Pinoxepin Hydrochloride in the sample using the following formula:

Where:

-

Area_Sample = Average peak area of the sample injections

-

Area_Standard = Average peak area of the standard injections

-

Conc_Standard = Concentration of the standard solution (µg/mL)

-

Conc_Sample = Concentration of the sample solution (µg/mL)

-

Purity_Standard = Purity of the reference standard (%)

Visualizations

References

Application Notes and Protocols for the In Vivo Administration of Pinoxepin Hydrochloride in Rodent Models of Schizophrenia

Disclaimer: Pinoxepin Hydrochloride is a tricyclic antipsychotic developed in the 1960s that was found to have clinical efficacy similar to chlorpromazine (B137089) and thioridazine (B1682328) but was never marketed[1]. As such, detailed contemporary preclinical data on its use in modern rodent models of schizophrenia are scarce in publicly available literature. The following application notes and protocols are therefore a representative guide based on the known properties of Pinoxepin and standard methodologies for evaluating antipsychotic compounds in rodent models of schizophrenia.

Introduction

Pinoxepin is a dibenzoxepin-derived tricyclic compound with antipsychotic properties[1]. Its clinical profile suggests efficacy against the positive symptoms of schizophrenia, with a sedative effect and a relatively low incidence of extrapyramidal side effects compared to other typical antipsychotics of its time[1]. These application notes provide a framework for the in vivo evaluation of Pinoxepin Hydrochloride in established rodent models of schizophrenia-like behaviors. The protocols are designed to assess the compound's potential efficacy in attenuating positive, negative, and cognitive symptoms, which are the core domains of schizophrenia.

Mechanism of Action

The precise mechanism of action for Pinoxepin is not extensively detailed in recent literature. However, as a tricyclic antipsychotic, it is hypothesized to exert its effects through the modulation of multiple neurotransmitter systems. Its action is likely not limited to a single receptor but rather a broad spectrum of activity, which may include:

-

Dopamine (B1211576) Receptor Antagonism: Like other typical antipsychotics, Pinoxepin is expected to have antagonist activity at dopamine D2 receptors, which is a key mechanism for alleviating the positive symptoms of schizophrenia.

-

Serotonin (B10506) Receptor Antagonism: Activity at serotonin receptors, particularly 5-HT2A, is a common feature of atypical antipsychotics and may contribute to a lower risk of extrapyramidal symptoms and potential efficacy against negative symptoms.

-

Noradrenergic, Histaminergic, and Cholinergic Receptor Blockade: As a tricyclic compound, Pinoxepin is likely to interact with these receptors, contributing to its sedative (H1 antagonism) and anticholinergic side effects (muscarinic receptor antagonism).

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables present a hypothetical summary of expected quantitative data from the described experiments. The values are illustrative and intended to provide a template for data presentation.

Table 1: Effect of Pinoxepin Hydrochloride on Amphetamine-Induced Hyperlocomotion in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) | Percent Inhibition of Amphetamine Effect |

| Vehicle + Saline | - | 1500 ± 120 | - |

| Vehicle + Amphetamine | 1.5 | 8500 ± 550 | - |

| Pinoxepin HCl + Amphetamine | 5 | 6200 ± 480 | 32.9% |

| Pinoxepin HCl + Amphetamine | 10 | 4100 ± 350 | 62.9% |

| Pinoxepin HCl + Amphetamine | 20 | 2200 ± 210 | 90.0% |

| Haloperidol + Amphetamine | 0.5 | 2500 ± 230 | 85.7% |

Table 2: Effect of Pinoxepin Hydrochloride on Prepulse Inhibition (PPI) Deficits Induced by Apomorphine (B128758) in Mice

| Treatment Group | Dose (mg/kg, s.c.) | Percent PPI (Mean ± SEM) | Reversal of Apomorphine-Induced Deficit |

| Vehicle + Saline | - | 75 ± 5.2 | - |

| Vehicle + Apomorphine | 1.0 | 35 ± 4.1 | - |

| Pinoxepin HCl + Apomorphine | 2.5 | 48 ± 4.5 | Partial |

| Pinoxepin HCl + Apomorphine | 5.0 | 62 ± 5.0 | Significant |

| Pinoxepin HCl + Apomorphine | 10.0 | 70 ± 4.8 | Complete |

| Olanzapine + Apomorphine | 2.0 | 68 ± 5.5 | Complete |

Table 3: Effect of Pinoxepin Hydrochloride on Social Interaction in Socially Isolated Rats

| Treatment Group | Dose (mg/kg, p.o.) | Total Social Interaction Time (s) (Mean ± SEM) |

| Group Housed + Vehicle | - | 320 ± 25 |

| Socially Isolated + Vehicle | - | 180 ± 20 |

| Socially Isolated + Pinoxepin HCl | 5 | 240 ± 22 |

| Socially Isolated + Pinoxepin HCl | 10 | 290 ± 28 |

| Socially Isolated + Clozapine | 5 | 300 ± 30 |

Experimental Protocols

Rodent Models of Schizophrenia

-

Pharmacologically-Induced Models:

-

Amphetamine-Induced Hyperlocomotion (Positive Symptom Model): This model is based on the dopamine hypothesis of schizophrenia. Administration of a psychostimulant like d-amphetamine induces an increase in locomotor activity, which is considered analogous to the positive symptoms of schizophrenia. The ability of an antipsychotic to attenuate this hyperlocomotion is predictive of its clinical efficacy.

-

Apomorphine-Induced Prepulse Inhibition (PPI) Deficit (Sensorimotor Gating Model): PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse). Patients with schizophrenia exhibit deficits in PPI. This deficit can be pharmacologically induced in rodents using dopamine agonists like apomorphine. The reversal of this deficit is a measure of antipsychotic activity.

-

-

Neurodevelopmental Models:

-

Social Isolation Rearing (Negative Symptom Model): Rearing rodents in social isolation from weaning can lead to a range of behavioral abnormalities that resemble the negative and cognitive symptoms of schizophrenia, including deficits in social interaction.

-

Detailed Methodologies

Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Housing: Group-housed (4 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water.

-

Habituation: Acclimatize rats to the testing room for at least 1 hour before the experiment. Habituate each rat to the open-field arena (40x40x40 cm) for 30 minutes.

-

Drug Administration:

-

Administer Pinoxepin Hydrochloride (5, 10, 20 mg/kg), Haloperidol (0.5 mg/kg, positive control), or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) injection.

-

30 minutes after the antipsychotic/vehicle injection, administer d-amphetamine sulfate (B86663) (1.5 mg/kg, i.p.) or saline.

-

-

Behavioral Testing: Immediately after the amphetamine/saline injection, place the rat in the open-field arena and record locomotor activity for 60 minutes using an automated tracking system.

-

Data Analysis: The primary endpoint is the total distance traveled. Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle + amphetamine group.

Protocol 2: Apomorphine-Induced PPI Deficit in Mice

-

Animals: Male C57BL/6 mice (20-25g).

-

Housing: Group-housed (5 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water.

-

Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.

-

Drug Administration:

-

Administer Pinoxepin Hydrochloride (2.5, 5, 10 mg/kg), Olanzapine (2.0 mg/kg, positive control), or vehicle via subcutaneous (s.c.) injection.

-

15 minutes later, administer apomorphine hydrochloride (1.0 mg/kg, s.c.) or vehicle.

-

-

Behavioral Testing:

-

Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

-

The test session consists of multiple trial types presented in a pseudorandom order:

-

Pulse-alone trials: a 120 dB burst of white noise.

-

Prepulse-pulse trials: a prepulse (e.g., 73 dB, 77 dB, or 81 dB) presented 100 ms (B15284909) before the 120 dB pulse.

-

No-stimulus trials: background noise only.

-

-

Measure the startle amplitude for each trial.

-

-

Data Analysis: Calculate the percent PPI for each prepulse intensity as: 100 - [ (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100 ]. Analyze the data using a two-way ANOVA (treatment x prepulse intensity) followed by post-hoc tests.

Protocol 3: Social Interaction in Socially Isolated Rats

-

Animals: Male Wistar rats.

-

Housing: At weaning (postnatal day 21), house rats either in social isolation (one per cage) or in groups (4 per cage) for 6-8 weeks.

-

Drug Administration: Administer Pinoxepin Hydrochloride (5, 10 mg/kg), Clozapine (5 mg/kg, positive control), or vehicle orally (p.o.) once daily for 14 days.

-

Behavioral Testing:

-

On the day of testing, administer the final dose of the drug.

-

30 minutes post-administration, place a pair of unfamiliar, weight-matched rats from the same treatment group but different home cages into a novel, dimly lit open-field arena.

-

Videorecord the 10-minute session.

-

A trained observer, blind to the treatment conditions, scores the total duration of active social behaviors (e.g., sniffing, grooming, following).

-

-

Data Analysis: Analyze the total social interaction time using a one-way ANOVA for the socially isolated groups, followed by a post-hoc test. An independent t-test can be used to confirm the effect of social isolation by comparing the vehicle-treated isolated and group-housed rats.

Visualization of Pathways and Workflows

Hypothesized Signaling Pathway of Pinoxepin Hydrochloride

Caption: Hypothesized multimodal action of Pinoxepin Hydrochloride.

Experimental Workflow for Preclinical Evaluation

Caption: General workflow for evaluating Pinoxepin in rodent models.

References

Application Notes and Protocols for Assessing Pinoxepin Hydrochloride Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinoxepin is a tricyclic antipsychotic agent developed for the treatment of schizophrenia.[1] Like other antipsychotics, its therapeutic efficacy is contingent upon its ability to cross the blood-brain barrier (BBB) to reach its targets within the central nervous system (CNS). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Therefore, a thorough assessment of Pinoxepin Hydrochloride's ability to permeate the BBB is a critical step in its development and characterization.

These application notes provide a comprehensive, multi-tiered protocol for evaluating the BBB permeability of Pinoxepin Hydrochloride, employing in silico, in vitro, and in vivo methodologies. This integrated approach allows for a robust characterization of the compound's ability to access the CNS, from early-stage screening to more complex biological systems.

Physicochemical Properties of Pinoxepin

A summary of the key physicochemical properties of Pinoxepin is presented in Table 1. These parameters are crucial for in silico modeling and for interpreting experimental permeability data.

Table 1: Physicochemical Properties of Pinoxepin

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₇ClN₂O₂ | PubChem[2] |

| Molecular Weight | 398.9 g/mol | PubChem[2] |

| XLogP3 | 4 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

In Silico Assessment of BBB Permeability

In silico models provide a rapid and cost-effective initial assessment of a compound's likelihood to cross the BBB based on its physicochemical properties.

Protocol: In Silico Prediction

-

Descriptor Calculation: Utilize computational software (e.g., QikProp, ADMET Predictor) to calculate key molecular descriptors for Pinoxepin, including:

-

LogP (octanol/water partition coefficient)

-

Topological Polar Surface Area (TPSA)

-

Molecular Weight

-

pKa

-

Number of hydrogen bond donors and acceptors.

-

-

Model Application: Input the calculated descriptors into established predictive models for BBB permeability. These models are often based on quantitative structure-activity relationships (QSAR) and can predict parameters such as:

-

LogBB: The logarithm of the ratio of the steady-state concentration of the drug in the brain to that in the blood.

-

Brain/Plasma Unbound Drug Concentration Ratio (Kp,uu): A measure of the extent of brain penetration.

-

-

Data Interpretation: Compare the predicted values for Pinoxepin against the established ranges for CNS-active drugs (typically LogBB > 0) and CNS-penetrant compounds.

In Vitro Assessment of BBB Permeability

In vitro models offer a biological system to assess permeability across a cell monolayer that mimics the BBB. These assays provide quantitative data on the rate and extent of transport.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based assay that models passive diffusion across the BBB.[3][4]

-

Preparation of the PAMPA Plate:

-

A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., porcine brain polar lipid extract in dodecane) to form an artificial membrane.[5]

-

A 96-well acceptor plate is filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

-

Compound Preparation:

-

Prepare a stock solution of Pinoxepin Hydrochloride in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in buffer to the final desired concentration (e.g., 100 µM).

-

Prepare solutions for high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) control compounds at the same concentration.

-

-

Assay Procedure:

-

Add the Pinoxepin Hydrochloride and control solutions to the donor plate wells.

-

Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

-

Sample Analysis:

-

After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

-

-

Data Calculation:

-

Calculate the effective permeability (Pe) for each compound using the following equation: Pe = (-ln(1 - CA(t)/Cequilibrium)) * (VA * VD) / ((VA + VD) * A * t) Where:

-

CA(t) is the concentration in the acceptor well at time t.

-

Cequilibrium is the concentration at equilibrium.

-

VA and VD are the volumes of the acceptor and donor wells, respectively.

-

A is the surface area of the membrane.

-

t is the incubation time.

-

-

Table 2: Expected Permeability Classification in PAMPA-BBB Assay

| Permeability Classification | Effective Permeability (Pe) (10⁻⁶ cm/s) |

| High | > 4.0 |

| Medium | 2.0 - 4.0 |

| Low | < 2.0 |

Madin-Darby Canine Kidney-Multidrug Resistance 1 (MDCK-MDR1) Cell-Based Assay

The MDCK-MDR1 assay utilizes a cell line that expresses the human P-glycoprotein (P-gp) efflux transporter, providing insights into both passive permeability and active efflux at the BBB.[6][7][8][9]

-

Cell Culture:

-

Culture MDCK-MDR1 cells on permeable Transwell® inserts until a confluent monolayer is formed.

-

Monitor the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).

-

-

Bidirectional Transport Study:

-

Apical to Basolateral (A-to-B) Transport: Add Pinoxepin Hydrochloride solution to the apical (upper) chamber and fresh media to the basolateral (lower) chamber.

-

Basolateral to Apical (B-to-A) Transport: Add Pinoxepin Hydrochloride solution to the basolateral chamber and fresh media to the apical chamber.

-

Include control compounds with known permeability and P-gp substrate characteristics (e.g., Propranolol - high permeability, non-P-gp substrate; Digoxin - P-gp substrate).

-

-

Sample Collection and Analysis:

-

At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh media.

-

Analyze the concentration of Pinoxepin Hydrochloride and control compounds in the samples using LC-MS/MS.

-

-

Data Calculation:

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of permeation.

-

A is the surface area of the membrane.

-

C0 is the initial concentration in the donor chamber.

-

-

Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

-

Table 3: Interpretation of MDCK-MDR1 Assay Results

| Papp (A-to-B) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |

| > 5 | < 2 | High passive permeability, not a P-gp substrate. |

| > 5 | > 2 | High passive permeability, potential P-gp substrate. |

| < 1 | - | Low passive permeability. |

In Vivo Assessment of BBB Permeability

In vivo studies in animal models provide the most physiologically relevant data on BBB penetration, accounting for factors such as plasma protein binding and metabolism.

Protocol: Rodent Brain Microdialysis

Brain microdialysis allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF).[10][11][12]

-

Animal Model:

-

Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

-

Surgical Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or hippocampus).

-

Implant a catheter into the jugular vein for blood sampling.

-

Allow the animal to recover from surgery for at least 24 hours.

-

-

Microdialysis Experiment:

-